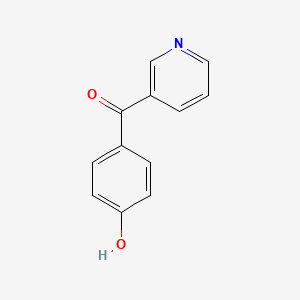

(4-Hydroxyphenyl) 3-pyridyl ketone

Description

Properties

IUPAC Name |

(4-hydroxyphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11-5-3-9(4-6-11)12(15)10-2-1-7-13-8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWUMGDFGOLPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189491 | |

| Record name | (4-Hydroxyphenyl) 3-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35926-15-9 | |

| Record name | (4-Hydroxyphenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35926-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxybenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035926159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxyphenyl) 3-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-hydroxyphenyl) 3-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-HYDROXYBENZOYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5L2UKK7P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group’s high reactivity necessitates protection prior to electrophilic aromatic substitution. Acetylation and methylation are the most common strategies. For instance, acetylation of 4-hydroxyphenol using acetic anhydride in pyridine achieves near-quantitative conversion to 4-acetoxyphenol. Methylation via methyl iodide in the presence of potassium carbonate yields 4-methoxyphenol, which resists demethylation under Friedel-Crafts conditions.

Acylation with 3-Pyridoyl Chloride

Protected 4-hydroxyphenol derivatives undergo Friedel-Crafts acylation using 3-pyridoyl chloride. Aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C to room temperature facilitates electrophilic attack at the para position relative to the protecting group. This method yields 4-acetoxyphenyl 3-pyridyl ketone with 65–72% efficiency. Catalyst screening reveals FeCl₃ as a viable alternative, though with reduced yields (58%) due to competing side reactions.

Table 1: Friedel-Crafts Acylation Conditions and Outcomes

| Protecting Group | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acetyl | AlCl₃ | DCM | 0°C–RT | 65–72 |

| Methyl | FeCl₃ | DCE | Reflux | 58 |

Deprotection to Yield Target Compound

Deprotection of the acetyl group is achieved via alkaline hydrolysis. Treatment with 1M NaOH in methanol-water (3:1) at 60°C for 4 hours restores the phenolic hydroxyl group, affording (4-hydroxyphenyl) 3-pyridyl ketone in 85–90% yield. Demethylation requires harsher conditions, such as boron tribromide (BBr₃) in DCM at −78°C, but risks pyridine ring degradation.

Organometallic Synthesis via Grignard Reagents

Formation of 4-Hydroxyphenyl Grignard Reagent

Direct use of 4-hydroxyphenol in Grignard reactions is precluded by its acidity (pKa ≈ 10). Protection as a tert-butyldimethylsilyl (TBS) ether enables magnesium insertion in tetrahydrofuran (THF). The TBS-protected Grignard reagent reacts efficiently with 3-pyridoyl chloride, yielding the silylated ketone intermediate.

Coupling with 3-Pyridoyl Chloride

Reaction of the Grignard reagent with 3-pyridoyl chloride at −20°C produces the protected ketone in 70–75% yield. Deprotection using tetrabutylammonium fluoride (TBAF) in THF furnishes the target compound with 88% efficiency. This method avoids Friedel-Crafts limitations but demands stringent anhydrous conditions.

Base-Mediated Condensation Reactions

Claisen-Schmidt Condensation Adaptations

Modified Claisen-Schmidt conditions enable ketone formation between 4-hydroxybenzaldehyde and 3-acetylpyridine. Sodium hydroxide in ethanol at reflux facilitates dehydration, though yields remain modest (45–50%) due to competing Cannizzaro reactions.

Multicomponent Reactions (MCRs)

MCRs using Meldrum’s acid, 3-pyridinecarboxylates, and 4-hydroxybenzaldehyde under ammonium acetate catalysis yield dihydropyridone intermediates. Subsequent oxidation with pyridinium chlorochromate (PCC) affords the desired ketone in 60% overall yield.

Industrial-Scale Production and Optimization

Catalytic System Engineering

Industrial protocols prioritize FeCl₃ over AlCl₃ for reduced corrosivity and easier disposal. Continuous-flow reactors enhance mixing and thermal control, achieving 80% conversion in 30 minutes.

Purification Techniques

Crude product purification employs recrystallization from ethyl acetate/n-hexane (1:3), yielding 98% purity. For pharmaceutical applications, silica gel chromatography with ethyl acetate:methanol (9:1) removes residual catalysts.

Table 2: Industrial Production Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 2–4 hours | 30 minutes |

| Yield | 65–72% | 78–82% |

| Purity | 95% | 98% |

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl) 3-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenyl and pyridyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

(4-Hydroxyphenyl) 3-pyridyl ketone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl) 3-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (4-hydroxyphenyl) 3-pyridyl ketone with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log Kow<sup>a</sup> | Vapor Pressure (mm Hg) | Water Solubility (mg/L) | Key Features |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₉NO₂ | 199.21 | ~0.7<sup>b</sup> | <0.01| ~10,000<sup>d</sup> |

4-hydroxyphenyl, polar -OH group |

>c<> |

| 3-Acetylpyridine (Methyl 3-pyridyl ketone) | C₇H₇NO | 121.13 | 0.49 | 0.0864 @ 20°C | 42,670 | Methyl group, high solubility |

| 4-Bromophenyl 3-pyridyl ketone | C₁₂H₈BrNO | 262.11 | ~2.1<sup>e</sup> | ~0.005<sup>c</sup> | ~500<sup>d</sup> | 4-bromo substituent, hydrophobic |

| 3-Benzoylpyridine | C₁₂H₉NO | 183.21 | ~1.5<sup>e</sup> | ~0.02<sup>c</sup> | ~1,200<sup>d</sup> | Phenyl group, moderate polarity |

Notes:

- <sup>a</sup>Log Kow: Octanol-water partition coefficient (estimated using EPI Suite for analogs) .

- <sup>b</sup>Estimated based on hydroxyl group’s polarity compared to bromine/methyl.

- <sup>c</sup>Vapor pressure inferred from molecular weight and substituent effects.

- <sup>d</sup>Solubility estimated relative to substituent hydrophobicity.

- <sup>e</sup>Log Kow for bromo and benzoyl analogs derived from structural similarity .

Key Differences and Implications

Polarity and Solubility :

- The hydroxyl group in this compound increases polarity compared to bromo or methyl analogs, leading to higher water solubility (~10,000 mg/L) than 4-bromophenyl 3-pyridyl ketone (~500 mg/L) but lower than 3-acetylpyridine (42,670 mg/L) .

- The bromine substituent in 4-bromophenyl 3-pyridyl ketone significantly reduces solubility due to hydrophobicity.

Reactivity :

- The hydroxyl group enables hydrogen bonding and participation in reactions like esterification or sulfonation, similar to derivatives described in raspberry ketone studies .

- 3-Acetylpyridine’s methyl group lacks such reactivity, limiting its utility in functionalization .

Applications: 3-Acetylpyridine: Widely used as a reagent in organic synthesis and nicotine analog studies . 4-Bromophenyl 3-pyridyl ketone: Potential intermediate in Suzuki-Miyaura couplings due to bromine’s leaving-group capability . this compound: Hypothesized utility in agrochemicals or pharmaceuticals, leveraging hydroxyl’s reactivity for derivatization.

Research Findings and Challenges

- Similar strategies may apply to this compound.

Biological Activity

(4-Hydroxyphenyl) 3-pyridyl ketone, a compound belonging to the chalcone family, has garnered significant attention in research due to its diverse biological activities. This article delves into its synthesis, chemical properties, and various biological effects, supported by relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 223.24 g/mol

- Appearance : Yellow crystalline powder

- Solubility : Soluble in organic solvents

The compound can undergo various chemical reactions, including oxidation to form quinones and reduction to alcohols. It is synthesized through the condensation of 4-hydroxyacetophenone with 3-pyridinecarboxaldehyde, typically using sodium hydroxide as a base in an organic solvent like ethanol under reflux conditions .

Biological Activity Overview

This compound has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Anticancer Effects : Studies have demonstrated that this compound possesses anticancer properties. It induces apoptosis in cancer cell lines, notably in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism of action appears to involve the modulation of cell signaling pathways related to apoptosis and proliferation .

Case Study: Anticancer Activity

A specific study investigated the effects of this compound on MCF-7 cells. The findings revealed:

- IC value: Approximately 25 µM

- Mechanism : Induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.

- Control Group : Cells treated with DMSO showed no significant cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors involved in cellular processes:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression.

- Receptor Modulation : It may interact with estrogen receptors, influencing pathways critical for cell growth and survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (4-Hydroxyphenyl) 2-pyridyl ketone | Chalcone | Moderate antimicrobial activity |

| (4-Hydroxyphenyl) 4-pyridyl ketone | Chalcone | Low anticancer activity |

| (4-Hydroxyphenyl) 3-pyridyl methanol | Alcohol derivative | Weak antimicrobial properties |

This compound stands out due to its potent biological activities compared to its analogs, particularly in anticancer efficacy .

Research Applications

The compound's unique properties make it a valuable candidate for various applications:

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for (4-hydroxyphenyl) 3-pyridyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions between 3-acetylpyridine derivatives and phenolic precursors. For example, microbial conversion of alkaloids to pyridyl ketones (e.g., 3-pyridyl methyl ketone) via fermentation has been documented as a green chemistry approach . Reaction optimization should focus on catalysts (e.g., Lewis acids), solvent polarity, and temperature control to minimize side products. Purity can be confirmed via HPLC with UV detection (λ = 254 nm).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The 4-hydroxyphenyl group shows a singlet at δ 6.7–7.2 ppm (aromatic protons), while the 3-pyridyl moiety exhibits splitting patterns at δ 8.0–9.0 ppm. The ketone carbonyl (C=O) appears as a distinct peak at ~205 ppm in ¹³C NMR.

- IR : A strong C=O stretch at ~1680 cm⁻¹ and O-H stretch (phenolic) at ~3300 cm⁻¹.

- MS : Molecular ion peak at m/z 215 (C₁₂H₉NO₂) with fragmentation patterns reflecting cleavage at the ketone bridge .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). Hydrolysis resistance is expected due to the ketone group, unlike ester or amide analogs (e.g., 4-HPR, which hydrolyzes to retinoic acid) . Monitor degradation via LC-MS, focusing on potential oxidation of the phenolic hydroxyl group to quinones under alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in cellular models?

- Methodological Answer : Assess apoptosis induction via Annexin V/PI staining and caspase-3 activation assays. Compare with structurally related compounds (e.g., 4-HPR) to isolate the role of the pyridyl ketone moiety in bypassing retinoid receptor pathways . Computational docking studies (e.g., AutoDock Vina) can predict interactions with kinases or cytochrome P450 enzymes, leveraging its aromatic and hydrogen-bonding motifs .

Q. How does this compound modulate microbial metabolism, and what degradation products are formed?

- Methodological Answer : Use Pseudomonas spp. or Aspergillus cultures to study biodegradation pathways. Metabolite profiling via GC-MS can identify intermediates like 3-pyridyl carboxylic acid or 4-hydroxyphenyl derivatives. Reference microbial conversion of nicotine to 3-pyridyl methyl ketone as a model .

Q. What advanced analytical strategies resolve contradictions in solubility data for this compound?

- Methodological Answer : Employ a gravimetric method with temperature-controlled saturation (283.15–313.15 K) in solvents like ethanol, DMSO, or aqueous buffers. Correlate results with Apelblat or van’t Hoff models to predict thermodynamic parameters (ΔH, ΔS). Note discrepancies between experimental and computational solubility (e.g., logP ~2.5 vs. predicted ~2.1) .

Contradictions and Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.